tert-Butyl 3-allyl-4,4-difluoropiperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-allyl-4,4-difluoropiperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C13H21F2NO2 It is characterized by the presence of a piperidine ring substituted with allyl and difluoromethyl groups, and a tert-butyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-allyl-4,4-difluoropiperidine-1-carboxylate typically involves the reaction of 3-allyl-4,4-difluoropiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-allyl-4,4-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.
Reduction: The difluoromethyl group can be reduced to form mono-fluorinated or non-fluorinated derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the allyl position.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reduction.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.
Major Products:
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of mono-fluorinated or non-fluorinated derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-allyl-4,4-difluoropiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, this compound can be used to study the effects of fluorinated piperidine derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in drug design and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of tert-Butyl 3-allyl-4,4-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and molecular targets would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- tert-Butyl 3-allyl-4-hydroxypiperidine-1-carboxylate
- tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate
Comparison: tert-Butyl 3-allyl-4,4-difluoropiperidine-1-carboxylate is unique due to the presence of both allyl and difluoromethyl groups on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4,4-difluoro-3-prop-2-enylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO2/c1-5-6-10-9-16(8-7-13(10,14)15)11(17)18-12(2,3)4/h5,10H,1,6-9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQGCJDIKHZYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)CC=C)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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